molecular formula C8H11N3O2 B13201376 2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid

2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid

Cat. No.: B13201376
M. Wt: 181.19 g/mol
InChI Key: QGSZMPSVQPLRKP-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid (CAS: 180283-66-3) is a pyrimidine derivative featuring a dimethylaminomethyl substituent at position 2 and a carboxylic acid group at position 5 of the pyrimidine ring. Its molecular formula is C₇H₉N₃O₂, with a molecular weight of 167.17 g/mol . The dimethylamino group imparts basicity, while the carboxylic acid enhances hydrophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Although its commercial availability is currently discontinued, it remains a subject of interest in medicinal chemistry for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-11(2)5-7-9-3-6(4-10-7)8(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

QGSZMPSVQPLRKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC=C(C=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with dimethylamine and formaldehyde. One common method is the Mannich reaction, where the pyrimidine ring undergoes a nucleophilic addition with dimethylamine and formaldehyde to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Unfortunately, information regarding the applications of "2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid" is limited within the provided search results. However, the search results do provide information on pyrimidine-5-carboxylic acid derivatives, their production, and some related applications, which may be relevant.

Pyrimidine-5-carboxylic Acid and its Derivatives
Production and Properties
An improved process for producing 4-amino substituted pyrimidine-5-carboxylic acid compounds is patented . This process uses readily available starting materials and reaction steps that are simple, cost-effective, and produce high yields of pure intermediates . The process involves reacting malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile and dimethylformamide chloride at 10-110°C, converting the product into perchlorate, replacing chlorine with an amino group, ring closure with ammonia to form a 4-amino-5-cyano pyrimidine compound, and saponifying the cyano group to a carboxyl group .

Applications

  • Pharmaceutical Properties:
    • Pyrimidine carboxylic acids, particularly those substituted by a dimethylanilino group, possess valuable pharmaceutical properties .
    • These compounds are useful as antiphlogistic, analgesic, and antirheumatic agents .
  • Anti-inflammatory Activity:
    • Certain 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activity by suppressing COX-2 activity .
    • Specific derivatives significantly decreased iNOS and COX-2 mRNA expressions, showing higher suppressive effects compared to indomethacin, and also reduced the protein levels of COX-2 and iNOS enzymes .
    • The presence of electron-releasing substituents like pyridine and chloromethyl groups on position-2 of the pyrimidine skeleton enhances anti-inflammatory activity .
  • Other Pharmacological Effects:
    • Pyrimidine derivatives display a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities .
  • Graphene Functionalization:
    • Deep eutectic solvents (DESs) are used as functionalizing agents for graphene, introducing new functional groups and causing surface modifications .
    • DES-modified graphene can be used in drug delivery, wastewater treatment, catalysts, composite materials, nanofluids, and biosensors .

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can also participate in binding through ionic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic Acid and Analogs

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Dimethylaminomethyl at C2 C₇H₉N₃O₂ 167.17 180283-66-3 Discontinued; potential receptor-binding studies
2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid Methylaminomethyl at C2 C₇H₉N₃O₂ 167.17 1782917-27-4 Reduced steric bulk; research chemical (temporarily unavailable)
2-(Diethylamino)-5-pyrimidinecarboxylic acid Diethylamino at C2 C₉H₁₃N₃O₂ 195.22 - Enhanced lipophilicity; supplier-available
2-Chloro-4-methylpyrimidine-5-carboxylic acid Chloro at C2, methyl at C4 C₆H₅ClN₂O₂ 172.57 188781-10-4 Electrophilic reactivity; high-purity research applications
2-[Carboxymethyl(methyl)amino]-4-methylpyrimidine-5-carboxylic acid Carboxymethylamino at C2, methyl at C4 C₉H₁₁N₃O₄ 225.20 52872-44-3 Chelation potential; complex substituent
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid Amino at C4, sulfanyl at C2 C₅H₅N₃O₂S 171.18 875-60-5 Thiol reactivity; redox applications

Physicochemical and Reactivity Differences

Basic vs. Acidic Groups: The dimethylaminomethyl group in the main compound increases basicity (pKa ~8–9), enhancing solubility in acidic media. In contrast, 4-amino-2-sulfanylpyrimidine-5-carboxylic acid () has a thiol group (pKa ~10) and an amino group, enabling dual reactivity in nucleophilic and redox reactions .

Lipophilicity: 2-(Diethylamino)-5-pyrimidinecarboxylic acid () has higher logP due to the diethyl group, improving membrane permeability compared to the dimethylaminomethyl analog. Conversely, 2-Chloro-4-methylpyrimidine-5-carboxylic acid () exhibits moderate lipophilicity (logP ~1.5) suitable for electrophilic substitution .

Reactivity :

  • The chloro substituent in 2-Chloro-4-methylpyrimidine-5-carboxylic acid facilitates nucleophilic aromatic substitution, making it a precursor for cross-coupling reactions . The ester derivative 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester () can undergo hydrolysis to the carboxylic acid, serving as a prodrug .

Biological Activity

2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, focusing on anti-inflammatory, anticancer, and other pharmacological properties, supported by data from various studies.

  • Molecular Formula : C8H10N4O2
  • Molecular Weight : 182.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : [Not specified]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • In Vitro COX Inhibition : The compound exhibited significant inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. For instance, certain derivatives showed IC50 values around 0.04 μmol, indicating potent anti-inflammatory effects .

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. The biological activity of this compound may involve mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Line Studies : In vitro studies demonstrated that this compound can reduce the viability of various cancer cell lines. For example, IC50 values were reported at approximately 27 µM for PC3 prostate cancer cells, indicating a promising therapeutic index .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features. Modifications in the pyrimidine ring and substituents can enhance or diminish its activity.

Modification Effect on Activity
Dimethylamino groupIncreases lipophilicity and enhances membrane permeability
Carboxylic acid groupEssential for interaction with biological targets

Study on Anti-inflammatory Effects

A detailed study assessed the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The results indicated that the compound significantly reduced edema in carrageenan-induced paw edema models in rats, demonstrating its potential as an anti-inflammatory agent .

Anticancer Mechanism Study

Research involving molecular docking and cell viability assays revealed that the compound induces apoptosis through mitochondrial pathways in cancer cells. This study found that the presence of the dimethylamino group is critical for enhancing anticancer activity by facilitating interactions with apoptotic proteins .

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